molecular formula C19H26N2O2 B11316163 N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide

N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide

Cat. No.: B11316163
M. Wt: 314.4 g/mol
InChI Key: JXHOWJDWZXORQM-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and an ethylbutanamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.

    Formation of the Amide Group: The ethylbutanamide group can be introduced through an amidation reaction using ethylbutanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide can be compared with other similar compounds, such as:

    N-(8-butoxyquinolin-5-yl)-glycine: Similar structure but with a glycine moiety instead of an ethylbutanamide group.

    1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)thiourea: Contains a thiourea group and a chlorophenyl substituent.

    2-(4-butoxyphenyl)quinoline-4-carboxylic acid: Features a carboxylic acid group and a butoxyphenyl substituent.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-ethylbutanamide

InChI

InChI=1S/C19H26N2O2/c1-4-7-13-23-17-11-10-16(15-9-8-12-20-18(15)17)21-19(22)14(5-2)6-3/h8-12,14H,4-7,13H2,1-3H3,(H,21,22)

InChI Key

JXHOWJDWZXORQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C(CC)CC)C=CC=N2

Origin of Product

United States

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